molecular formula C14H19N3 B1480891 6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098139-05-8

6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No. B1480891
CAS RN: 2098139-05-8
M. Wt: 229.32 g/mol
InChI Key: DNKAHRKFUXMZMR-UHFFFAOYSA-N
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Description

6-Cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole (6-CPI) is an imidazo[1,2-b]pyrazole derivative with a cyclopentyl and cyclopropylmethyl moiety. This compound has been studied for its potential applications in scientific research, with a particular focus on its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Antitubercular Activity

Pyrazole derivatives have been identified as potent agents against tuberculosis. The imidazo[1,2-b]pyrazole scaffold has shown promising results in inhibiting the growth of the H37Ra strain of Mycobacterium tuberculosis . This suggests that our compound could be synthesized and tested for its efficacy in treating tuberculosis, potentially leading to new, more effective treatments.

Antimicrobial and Antifungal Uses

The pyrazole nucleus is known to possess significant antimicrobial and antifungal properties . As such, 6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole could be utilized in the development of new antimicrobial agents that could be particularly useful in combating drug-resistant strains of bacteria and fungi.

Anti-inflammatory Applications

Pyrazole derivatives are well-documented for their anti-inflammatory effects. Compounds like celecoxib, which contain the pyrazole moiety, are used as potent anti-inflammatory drugs . Therefore, our compound could be explored for its potential use in treating inflammatory diseases.

Anticancer Research

Pyrazole compounds have been explored for their anticancer activities. They can act as inhibitors of various cancer cell lines and might be involved in the modulation of cell growth . Research into 6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole could uncover new pathways for cancer treatment.

Antidepressant Properties

Some pyrazole derivatives have been used in the treatment of depression. The compound could be investigated for its potential antidepressant effects, which could lead to the development of new medications for mental health conditions .

Agricultural Chemicals

In agriculture, pyrazole derivatives are used to create compounds that can function as growth regulators or pesticides . The unique structure of 6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole could be tailored to enhance crop protection and yield.

Coordination Chemistry and Organometallic Applications

Pyrazole derivatives are known to play a role in coordination chemistry, where they can act as ligands to form complexes with various metals . These complexes can be used in catalysis, material science, and the synthesis of organometallic compounds.

Technological Advancements

The pyrazole core is also found in compounds that have applications in technology. For instance, they can be used in the development of new materials with specific electronic or photonic properties . The compound could be a candidate for such technological applications, contributing to advancements in electronic devices or sensors.

Mechanism of Action

properties

IUPAC Name

6-cyclopentyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-4-12(3-1)13-9-14-16(10-11-5-6-11)7-8-17(14)15-13/h7-9,11-12H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKAHRKFUXMZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN3C=CN(C3=C2)CC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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